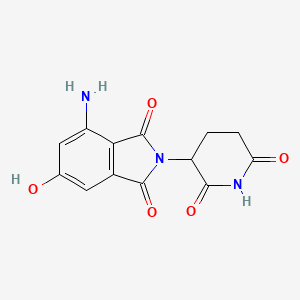

Pomalidomide-6-OH

Description

BenchChem offers high-quality Pomalidomide-6-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-6-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O5 |

|---|---|

Molecular Weight |

289.24 g/mol |

IUPAC Name |

4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione |

InChI |

InChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19) |

InChI Key |

HBPNHPWPUQVWIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Pomalidomide-6-OH: A Technical Examination of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomalidomide, a potent immunomodulatory agent, exerts its anti-neoplastic effects primarily through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). This technical guide delves into the mechanism of action of Pomalidomide-6-OH, a hydroxylated metabolite of Pomalidomide. Based on available data, Pomalidomide-6-OH is understood to be a significantly less active metabolite. This document will first elucidate the well-established mechanism of the parent compound, Pomalidomide, and then present the evidence regarding the pharmacological activity of its hydroxylated metabolites, to infer the mechanism of Pomalidomide-6-OH.

Pomalidomide: The Parent Compound's Mechanism of Action

Pomalidomide's therapeutic effects are multifaceted, encompassing direct anti-tumor activity and immunomodulation. The cornerstone of its mechanism is the binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event does not inhibit the ligase; instead, it allosterically modulates its substrate specificity.

Upon binding to CRBN, Pomalidomide creates a neomorphic interface that facilitates the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4CRBN complex.[1] This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of Ikaros and Aiolos, which are essential for the survival and proliferation of multiple myeloma cells, results in downstream anti-proliferative and apoptotic effects.[1]

Furthermore, the degradation of these transcription factors in T cells leads to immunomodulatory effects, including enhanced T-cell and Natural Killer (NK) cell activity and a reduction in the production of pro-inflammatory cytokines such as TNF-α.[2]

Pomalidomide Metabolism and the Activity of its Metabolites

Pomalidomide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[3] The main metabolic pathways include hydroxylation and hydrolysis of the glutarimide ring.

Crucially, in vitro studies have demonstrated that the hydroxylated metabolites of Pomalidomide are substantially less pharmacologically active than the parent compound. One study explicitly states that the hydroxy metabolites and hydrolysis products were at least 26-fold less pharmacologically active than pomalidomide in vitro. This significant reduction in activity strongly suggests a diminished capacity to bind to CRBN and induce the subsequent degradation of Ikaros and Aiolos. While 5-hydroxy pomalidomide has been identified as a notable oxidative metabolite, the principle of reduced activity is expected to extend to other hydroxylated forms, including Pomalidomide-6-OH.

Inferred Mechanism of Action of Pomalidomide-6-OH

The hydroxylation at the 6-position of the isoindolinone ring likely alters the molecule's conformation and electronic properties, thereby reducing its binding affinity for the thalidomide-binding pocket of Cereblon. This impaired binding would, in turn, prevent the efficient recruitment of Ikaros and Aiolos to the CRL4CRBN E3 ligase complex, thus abrogating the downstream signaling cascade that leads to their degradation and the subsequent anti-myeloma and immunomodulatory effects.

While Pomalidomide-6-OH has been utilized as a Cereblon ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this application leverages its basic binding moiety as a chemical tool and does not reflect its intrinsic biological activity as a metabolite within a physiological context.

Data Presentation

As no specific quantitative data for Pomalidomide-6-OH is available, the following table summarizes the key quantitative parameters for the parent compound, Pomalidomide, to provide a comparative context.

| Parameter | Pomalidomide Value | Pomalidomide-6-OH Value | Reference |

| CRBN Binding Affinity (Kd) | ~157 nM | Not Available | |

| IC50 for Ikaros Degradation | Concentration-dependent, potent at low µM | Not Available | |

| IC50 for Aiolos Degradation | Concentration-dependent, potent at low µM | Not Available | |

| In Vitro Pharmacological Activity vs. Pomalidomide | 1x | ≥26-fold less active (for hydroxylated metabolites) |

Experimental Protocols

Detailed experimental protocols for the characterization of Pomalidomide's mechanism of action are described in the cited literature. Key methodologies include:

-

Cereblon Binding Assays: Competitive binding assays using thalidomide-analog affinity beads and cell extracts, followed by immunoblotting for CRBN, are commonly employed to determine the binding affinity of compounds to CRBN. Isothermal titration calorimetry (ITC) can also be used to measure the binding thermodynamics directly.

-

Protein Degradation Assays (Western Blot): Myeloma cell lines or primary T cells are treated with the compound of interest for various time points and concentrations. Cell lysates are then subjected to SDS-PAGE and Western blotting using specific antibodies against Ikaros, Aiolos, and a loading control (e.g., actin or tubulin) to quantify protein degradation.

-

Cell Viability and Apoptosis Assays: To assess the downstream effects of Ikaros and Aiolos degradation, cell viability can be measured using assays such as MTT or CellTiter-Glo. Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.

-

Immunomodulatory Assays: The effect on T-cell activation can be assessed by measuring the proliferation of T cells (e.g., via CFSE dilution) and the production of cytokines like IL-2 and IFN-γ (e.g., via ELISA or intracellular flow cytometry) in co-culture systems.

Visualizations

Signaling Pathway of Pomalidomide

Caption: Pomalidomide binds to CRBN, inducing the recruitment and subsequent degradation of Ikaros and Aiolos.

Experimental Workflow for Protein Degradation Analysis

Caption: A typical experimental workflow for quantifying drug-induced protein degradation via Western Blot.

Logical Relationship of Pomalidomide Metabolism and Activity

Caption: The metabolic conversion of Pomalidomide to Pomalidomide-6-OH leads to a significant loss of activity.

Conclusion

References

Pomalidomide-6-OH and its Interaction with Cereblon: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of pomalidomide and its derivatives, such as pomalidomide-6-OH, with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). Pomalidomide-6-OH serves as a crucial CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.[1][2] Understanding the kinetics and mechanism of this interaction is fundamental to the design and optimization of novel therapeutics based on targeted protein degradation. This document outlines the quantitative binding data for the parent molecule, pomalidomide, details the experimental protocols for assessing this interaction, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of Pomalidomide to Cereblon

While specific quantitative binding data for pomalidomide-6-OH is not extensively available in public literature, the binding affinity of its parent compound, pomalidomide, to CRBN has been well-characterized. This data serves as a critical reference point for understanding the binding of its derivatives. The following table summarizes the reported binding affinities of pomalidomide and related immunomodulatory drugs (IMiDs) to CRBN.

| Compound | Binding Affinity (IC50) | Binding Affinity (Kd) | Assay Method | Cell Line/System | Reference |

| Pomalidomide | ~2 µM | ~157 nM | Competitive Binding Assay | U266 Myeloma Extracts | [3][4] |

| Pomalidomide | 1.2 µM | TR-FRET | [5] | ||

| Pomalidomide | ~3 µM | Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | ||

| Lenalidomide | ~2 µM | ~178 nM | Competitive Binding Assay | U266 Myeloma Extracts | |

| Lenalidomide | 1.5 µM | TR-FRET | |||

| Thalidomide | ~250 nM | Competitive Titration |

Signaling Pathway of Pomalidomide-Induced Protein Degradation

Pomalidomide exerts its therapeutic effects by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of the complex, leading to the recruitment of "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this E3 ligase. The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome. Pomalidomide-6-OH is designed to be incorporated into PROTACs, where it serves as the CRBN-binding moiety, tethered via a linker to a ligand for a target protein of interest, thereby inducing the degradation of that specific protein.

Caption: Pomalidomide binds to CRBN, inducing recruitment and ubiquitination of neosubstrates.

Experimental Protocols

Several biophysical and biochemical assays are employed to characterize the binding of pomalidomide and its derivatives to CRBN. The following are detailed methodologies for commonly cited experiments.

Competitive Binding Assay using Thalidomide-Analog Affinity Beads

This assay measures the ability of a test compound to compete with a thalidomide analog immobilized on beads for binding to endogenous CRBN in cell extracts.

-

Reagents and Materials:

-

Cell line expressing endogenous CRBN (e.g., U266 multiple myeloma cells).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Thalidomide-analog-coupled affinity beads.

-

Test compound (e.g., Pomalidomide) at various concentrations.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE sample buffer.

-

Primary antibodies against CRBN and DDB1.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Immunoblotting equipment and reagents.

-

-

Protocol:

-

Prepare cell lysates from U266 cells and determine the total protein concentration.

-

Pre-incubate a fixed amount of cell lysate with increasing concentrations of the test compound (pomalidomide) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.

-

Add the thalidomide-analog affinity beads to the pre-incubated lysates and continue the incubation for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with cold wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform immunoblotting using primary antibodies against CRBN and DDB1 to detect the amount of these proteins pulled down by the beads.

-

Quantify the band intensities and plot the percentage of CRBN bound against the concentration of the test compound to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay used to measure molecular interactions in solution. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

-

Reagents and Materials:

-

Purified recombinant His-tagged CRBN/DDB1 complex.

-

Fluorescently labeled CRBN ligand (e.g., a thalidomide- or pomalidomide-based tracer).

-

Lanthanide-labeled anti-His antibody (Donor).

-

Test compound (e.g., Pomalidomide-6-OH) at various concentrations.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

-

-

Protocol:

-

Add the purified His-tagged CRBN/DDB1 complex, the lanthanide-labeled anti-His antibody, and the fluorescently labeled CRBN ligand to the wells of a microplate.

-

Add the test compound at a range of concentrations.

-

Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a compatible plate reader. The signal will be high when the tracer is bound to the CRBN complex and low when it is displaced by the test compound.

-

Plot the TR-FRET signal against the concentration of the test compound and fit the data to a suitable model to calculate the IC50 or Kd value.

-

Fluorescence-based Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of the protein typically increases when a ligand binds and stabilizes its structure.

-

Reagents and Materials:

-

Purified recombinant CRBN/DDB1 complex.

-

Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Test compound (e.g., Pomalidomide) at various concentrations.

-

Real-time PCR instrument capable of monitoring fluorescence changes with temperature ramping.

-

-

Protocol:

-

Mix the purified CRBN/DDB1 protein with the fluorescent dye in a suitable buffer.

-

Add the test compound or a vehicle control to the protein-dye mixture.

-

Place the samples in a real-time PCR instrument and gradually increase the temperature.

-

Monitor the fluorescence intensity as a function of temperature. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

-

A significant increase in the Tm in the presence of the test compound indicates binding and stabilization of the protein.

-

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the workflow for the competitive binding assay, a common method to determine the binding affinity of a compound to CRBN.

Caption: Workflow for a competitive binding assay to measure CRBN ligand affinity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Pomalidomide-6-OH: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Key Cereblon Ligand for Targeted Protein Degradation

This technical guide provides a comprehensive overview of the biological activity of Pomalidomide-6-OH, a pivotal Cereblon (CRBN) ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction to Pomalidomide-6-OH

Pomalidomide-6-OH is a hydroxylated derivative of Pomalidomide, an immunomodulatory drug (IMiD) known for its potent anti-neoplastic and immunomodulatory activities.[1][2] Like its parent compound, Pomalidomide-6-OH functions by binding to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] This interaction is fundamental to its role in targeted protein degradation, where it serves as the E3 ligase-recruiting moiety in PROTACs.[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.

Quantitative Biological Activity

While specific quantitative data for Pomalidomide-6-OH is not extensively available in publicly accessible literature, the biological activity can be inferred from its parent compound, Pomalidomide. The introduction of a hydroxyl group is a common strategy in drug design to provide a point of attachment for linkers in PROTAC synthesis. It is anticipated that this modification modulates the binding affinity and other biological properties.

Table 1: Comparative Biological Activity Data of Pomalidomide

| Parameter | Value | Compound | Assay Method |

| CRBN Binding Affinity (Kd) | ~157 nM | Pomalidomide | Competitive Titration |

| TNF-α Release IC50 (PBMCs) | 13 nM | Pomalidomide | ELISA |

| TNF-α Release IC50 (Human Whole Blood) | 25 nM | Pomalidomide | ELISA |

| T-regulatory Cell Growth IC50 | ~1 µM | Pomalidomide | Cell Growth Assay |

Data for Pomalidomide is presented as a proxy for Pomalidomide-6-OH. It is hypothesized that the 6-hydroxy modification may alter these values.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Pomalidomide-6-OH, like other IMiDs, is its interaction with the CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrate" proteins. Key neosubstrates for the Pomalidomide-bound CRBN complex include the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).

The degradation of these transcription factors is central to the immunomodulatory and anti-proliferative effects of Pomalidomide. In the context of a PROTAC, Pomalidomide-6-OH serves to recruit the CRL4^CRBN^ complex to a new protein of interest, leading to its targeted degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-6-OH as an E3 Ligase Ligand for PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide-6-OH as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the context of Proteolysis Targeting Chimera (PROTAC) development. It covers the core mechanism of action, comparative performance metrics, detailed experimental protocols, and key considerations for designing novel protein degraders.

Introduction: The Role of Pomalidomide in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity hijacks the cell's natural ubiquitin-proteasome system (UPS), leading to the ubiquitination and subsequent degradation of the POI.[3]

Among the most utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ligase complex.[4] The immunomodulatory drugs (IMiDs)—thalidomide and its more potent derivatives, lenalidomide and pomalidomide—are well-established binders of CRBN. Pomalidomide, in particular, is frequently used due to its high binding affinity to CRBN, generally leading to the development of highly potent PROTACs.

Typically, linkers are attached to the pomalidomide scaffold at the C4-amino or C5 position of the phthalimide ring. This guide focuses on Pomalidomide-6-OH , an analog that offers an alternative exit vector at the C6 position. Exploring different attachment points is crucial as it can influence the formation of a productive ternary complex, alter the neosubstrate profile, and improve the overall efficacy and safety of the PROTAC.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide-based PROTACs function by forming a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This event brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the POI's surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.

Caption: PROTAC-mediated protein degradation pathway via CRL4-CRBN.

Quantitative Data Presentation

The choice of E3 ligase ligand is a critical decision in PROTAC design, impacting binding affinity, degradation potency, and neosubstrate profile. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide and lenalidomide, which often translates to more potent PROTACs.

Table 1: Comparative Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Assay Method | Reference(s) |

|---|---|---|---|

| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | |

| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |

Note: While specific binding data for Pomalidomide-6-OH is not widely published, its affinity is expected to be comparable to the parent pomalidomide molecule, subject to the influence of the linker attachment.

Table 2: Example Degradation Efficiencies of Pomalidomide-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |

|---|---|---|---|---|---|

| Compound 16 | EGFR | A549 | 32.9 | >90% | |

| ZQ-23 | HDAC8 | MOLM-13 | 147 | ~93% | |

| ARV-825 | BRD4 | MM.1S | <1 | >95% | |

| RC-3 (Covalent) | BTK | Mino | 2.5 | >95% |

Note: This table showcases the potency of PROTACs using pomalidomide as the CRBN recruiter. DC₅₀ and Dₘₐₓ values are highly dependent on the target protein, linker composition, and specific cellular context.

Experimental Protocols and Methodologies

Evaluating a novel PROTAC requires a suite of biochemical and cellular assays to confirm its mechanism of action, potency, and selectivity.

Caption: General experimental workflow for PROTAC evaluation.

This protocol outlines a general strategy for synthesizing a PROTAC using Pomalidomide-6-OH. This typically involves activating the hydroxyl group for linker attachment or using it to displace a leaving group on a linker.

-

Materials : Pomalidomide-6-OH, an appropriate bifunctional linker (e.g., with a terminal leaving group like mesylate or a carboxylic acid), POI ligand with a suitable functional group (e.g., amine or alkyne), coupling agents (e.g., HATU, EDC), base (e.g., DIPEA), and anhydrous solvents (e.g., DMF, DCM).

-

Step 1: Linker Conjugation to Pomalidomide-6-OH :

-

To a solution of Pomalidomide-6-OH (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.1 eq) at 0°C to deprotonate the hydroxyl group.

-

Add the linker containing a leaving group (e.g., alkyl bromide, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the Pomalidomide-linker conjugate using silica gel column chromatography.

-

-

Step 2: Conjugation to POI Ligand :

-

If the Pomalidomide-linker conjugate has a terminal carboxylic acid, dissolve it with the POI ligand (containing an amine, 1.0 eq) in anhydrous DMF.

-

Add a coupling agent like HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.

-

Alternatively, if using click chemistry, react a Pomalidomide-linker-azide with a POI ligand-alkyne in the presence of a copper(I) catalyst.

-

-

Step 3: Purification : Purify the final PROTAC product using preparative HPLC. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Logical workflow for PROTAC synthesis using Pomalidomide-6-OH.

This is the primary assay to confirm PROTAC-induced degradation of the target protein.

-

Cell Culture and Treatment : Plate cells of interest (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).

-

Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect protein bands using an ECL substrate.

-

Analysis : Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Confirming that the PROTAC binds to the E3 ligase is essential. Several biophysical methods can be used.

-

Isothermal Titration Calorimetry (ITC) : Provides a complete thermodynamic profile of the binding interaction (Kd, ΔH, ΔS). A solution of the PROTAC is titrated into a solution containing the purified CRBN-DDB1 protein complex, and the heat released or absorbed is measured.

-

Fluorescence Polarization (FP) : A competitive FP assay can determine the binding affinity of the PROTAC to CRBN. The assay measures the displacement of a fluorescently labeled ligand (e.g., FAM-labeled thalidomide) from CRBN by the PROTAC.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This assay measures the proximity between a donor fluorophore (e.g., on an anti-GST antibody bound to GST-CRBN) and an acceptor fluorophore (e.g., on a fluorescent ligand). The PROTAC competes with the fluorescent ligand, causing a decrease in the FRET signal.

Conclusion and Future Outlook

Pomalidomide is a powerful and widely validated CRBN ligand for the development of potent PROTACs. While linker attachment has traditionally focused on the C4 and C5 positions, derivatives like Pomalidomide-6-OH offer a valuable alternative exit vector. The strategic selection of the linker attachment point is critical, as it can profoundly impact ternary complex stability, degradation efficiency, and off-target effects, including the degradation of neosubstrate zinc-finger transcription factors.

Further exploration of Pomalidomide-6-OH and other novel pomalidomide analogs will expand the toolbox for PROTAC design. By systematically investigating how different exit vectors influence PROTAC activity, researchers can rationally design next-generation protein degraders with enhanced potency, improved selectivity, and more favorable therapeutic profiles. The detailed protocols and comparative data presented in this guide provide a foundational framework for scientists and drug developers to advance their research in this exciting field.

References

The Role of Pomalidomide-6-OH in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. A key strategy in TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. Pomalidomide, an immunomodulatory imide drug (IMiD), has become a cornerstone in the design of PROTACs due to its high-affinity binding to the E3 ubiquitin ligase Cereblon (CRBN). This guide focuses on Pomalidomide-6-OH, a hydroxylated derivative of pomalidomide, which serves as a crucial building block for the synthesis of CRBN-recruiting PROTACs. The introduction of the hydroxyl group at the 6-position of the phthalimide ring provides a convenient attachment point for a linker, enabling the conjugation of pomalidomide to a target protein ligand.[1] This document provides an in-depth technical overview of the mechanism of action of pomalidomide-based degraders, relevant quantitative data for the parent compound pomalidomide, detailed experimental protocols for assessing their activity, and a discussion of the downstream signaling consequences of neosubstrate degradation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide-6-OH, when incorporated into a PROTAC, functions by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex.[2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

The core mechanism involves the following key steps:

-

Binding to Cereblon (CRBN): The pomalidomide moiety of the PROTAC binds to a specific pocket on CRBN, a substrate receptor for the Cullin-4A (CUL4A) E3 ubiquitin ligase complex.[4]

-

Ternary Complex Formation: The PROTAC simultaneously binds to both CRBN and the protein of interest (POI), bringing them into close proximity.

-

Ubiquitination: The E3 ligase complex catalyzes the attachment of ubiquitin chains to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC is then released to engage in further cycles of degradation.

This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.

Quantitative Data for Pomalidomide-Based Degraders

Binding Affinities for Cereblon (CRBN)

The binding affinity of the E3 ligase ligand is a critical parameter for the efficacy of a PROTAC. The following table summarizes the reported binding affinities of pomalidomide and related immunomodulatory drugs (IMiDs) to CRBN.

| Compound | Binding Affinity (Kd) | Assay Method |

| Pomalidomide | ~157 nM[5] | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | ~178 - 640 nM | Isothermal Titration Calorimetry (ITC) |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |

| Compound | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | 1.2 µM | TR-FRET Binding Assay |

| Lenalidomide | 1.5 µM | TR-FRET Binding Assay |

Neosubstrate Degradation Potency

Pomalidomide and its derivatives are known to induce the degradation of endogenous "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This can be a desired therapeutic effect in certain cancers or an off-target effect depending on the therapeutic context. The degradation efficiency is typically quantified by DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

| Neosubstrate | Cell Line | DC50 | Dmax |

| IKZF1 | MM.1S | 8.7 nM | >95% |

| IKZF3 | RPMI 8266 | Not Calculated | 79.35% |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Pomalidomide-6-OH-based PROTACs.

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the reduction in the level of the protein of interest (POI) following treatment with a PROTAC.

Materials:

-

Cell culture reagents

-

Pomalidomide-6-OH-based PROTAC

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

-

Purified recombinant POI

-

Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4-CRBN E3 ligase complex

-

Ubiquitin and ATP

-

Pomalidomide-6-OH-based PROTAC

-

Ubiquitination reaction buffer

-

SDS-PAGE gels, transfer apparatus, and immunoblotting reagents as described above

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the POI in the reaction buffer.

-

PROTAC Addition: Add the PROTAC at the desired concentration or a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to detect the formation of the ternary complex between the POI, the PROTAC, and CRBN.

Materials:

-

Cells expressing the POI

-

Pomalidomide-6-OH-based PROTAC

-

Cell lysis buffer (non-denaturing)

-

Antibody against the POI or CRBN for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and immunoblotting reagents

Procedure:

-

Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the POI (or CRBN) to form antibody-protein complexes.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the POI and CRBN to detect the presence of the ternary complex.

Signaling Pathways and Downstream Effects

The degradation of neosubstrates by pomalidomide-based degraders has significant downstream consequences, particularly in the context of hematological malignancies. The degradation of the lymphoid transcription factors IKZF1 and IKZF3 leads to the downregulation of key oncogenic drivers, including MYC and Interferon Regulatory Factor 4 (IRF4).

The degradation of IKZF1 and IKZF3 relieves their transcriptional repression of the Interleukin-2 (IL-2) gene, leading to increased IL-2 production and T-cell activation. This immunomodulatory effect contributes to the anti-tumor activity of pomalidomide. Furthermore, the downregulation of IRF4 and MYC, which are critical for the survival and proliferation of multiple myeloma cells, directly induces apoptosis in these cancer cells.

Visualizations

Pomalidomide-6-OH-Mediated Protein Degradation Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Pomalidomide-6-OH: A Technical Deep Dive into its Structure-Activity Relationship for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of Pomalidomide-6-OH, a derivative of the potent immunomodulatory agent pomalidomide. As a crucial Cereblon (CRBN) E3 ligase ligand, Pomalidomide-6-OH serves as a vital component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document provides a comprehensive overview of its synthesis, biological activity, and the experimental protocols used for its evaluation, with a focus on quantitative data and molecular interactions.

Introduction to Pomalidomide and its Hydroxylated Analogs

Pomalidomide, a third-generation immunomodulatory drug (IMiD), is a structural analog of thalidomide and lenalidomide with superior potency.[1] It is approved for the treatment of multiple myeloma and works through a pleiotropic mechanism that includes anti-angiogenic, anti-proliferative, and immunomodulatory effects.[1][2] A key mechanism of action for pomalidomide is its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The chemical structure of pomalidomide features a 4-amino group on the phthaloyl ring, which is crucial for its enhanced biological activity compared to thalidomide and lenalidomide. Pomalidomide-6-OH is a derivative where a hydroxyl group is introduced at the 6-position of the phthaloyl ring. This modification provides a potential attachment point for linkers in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ligase for degradation. Understanding the SAR of this modification is critical for designing effective and selective protein degraders.

Synthesis of Pomalidomide-6-OH

While a specific, detailed protocol for the synthesis of Pomalidomide-6-OH is not extensively published, a plausible synthetic route can be adapted from established methods for pomalidomide and its derivatives. A common strategy involves the condensation of a substituted phthalic anhydride derivative with 3-aminopiperidine-2,6-dione.

Proposed Synthetic Pathway

A potential synthetic route to Pomalidomide-6-OH is outlined below. This pathway is based on known synthetic methodologies for pomalidomide and hydroxylated thalidomide analogs.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Amino-6-hydroxyphthalic Anhydride

A multi-step process starting from 3-hydroxyphthalic anhydride would be required. This would likely involve a nitration step to introduce a nitro group, followed by reduction to an amino group. Subsequent dehydration would yield the desired anhydride.

Step 2: Condensation with 3-Aminopiperidine-2,6-dione

-

To a stirred solution of 4-amino-6-hydroxyphthalic anhydride (1 equivalent) in a suitable solvent such as acetic acid or DMF, add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) and a base like sodium acetate (2 equivalents).

-

Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and then a cold solvent like ethanol to remove impurities.

-

Dry the crude product under vacuum.

-

Purify the crude Pomalidomide-6-OH by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol) or by column chromatography on silica gel.

Structure-Activity Relationship (SAR)

Cereblon (CRBN) Binding Affinity

The glutarimide ring of pomalidomide is known to be the primary moiety responsible for its binding to CRBN. Modifications to the phthalimide ring, such as the introduction of a hydroxyl group, can still impact the overall binding affinity. It is hypothesized that the hydroxyl group at the 6-position may form additional hydrogen bonds with amino acid residues in the CRBN binding pocket, potentially enhancing affinity. However, steric hindrance could also play a role, possibly leading to a decrease in binding.

| Compound | CRBN Binding Affinity (IC50) | Assay Method | Reference |

| Pomalidomide | ~2-3 µM | Competitive Binding Assay | |

| Lenalidomide | ~1-3 µM | Competitive Binding Assay | |

| Thalidomide | ~30 µM | Competitive Binding Assay | |

| Pomalidomide-6-OH | Data not available | - | - |

Table 1: CRBN Binding Affinities of Pomalidomide and Related Compounds.

Anti-Proliferative Activity

The anti-proliferative activity of pomalidomide is a key component of its therapeutic effect in multiple myeloma. This activity is largely dependent on its ability to induce the degradation of Ikaros and Aiolos. The impact of the 6-hydroxy modification on this activity is unknown.

| Compound | Cell Line | Anti-Proliferative Activity (IC50) | Assay Method | Reference |

| Pomalidomide | MM.1S | ~128 nM | MTT Assay | |

| Pomalidomide derivative (5d) | MCF-7 | 20.2 µM | MTT Assay | |

| Pomalidomide-6-OH | Data not available | - | - | - |

Table 2: Anti-Proliferative Activities of Pomalidomide and its Derivatives.

TNF-α Inhibition

Pomalidomide is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production. This anti-inflammatory activity contributes to its overall therapeutic profile. The effect of the 6-hydroxy substitution on TNF-α inhibition has not been reported.

| Compound | TNF-α Inhibition (IC50) | Cell Type | Reference |

| Pomalidomide | Data not available | - | - |

| Pomalidomide analogs | Potent inhibition observed | LPS-stimulated hPBMC | |

| Pomalidomide-6-OH | Data not available | - | - |

Table 3: TNF-α Inhibitory Activity of Pomalidomide and its Analogs.

Signaling Pathways and Experimental Workflows

The biological effects of Pomalidomide-6-OH are mediated through its interaction with the CRBN E3 ligase complex, leading to the degradation of specific target proteins.

Experimental Protocols

This assay is used to determine the binding affinity of a compound to CRBN.

Materials:

-

Purified recombinant human CRBN/DDB1 complex.

-

Fluorescently labeled thalidomide derivative (tracer).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Test compounds (Pomalidomide-6-OH and Pomalidomide).

-

384-well black, low-volume microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.

-

In the microplate, add the fluorescent tracer and the CRBN/DDB1 complex to each well.

-

Add the diluted test compounds to the wells. Include controls with no inhibitor (DMSO vehicle) and no CRBN protein.

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

The IC50 value is determined by plotting the decrease in fluorescence polarization against the log of the compound concentration and fitting the data to a dose-response curve.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well clear flat-bottom plates.

-

Microplate reader.

Procedure:

-

Seed the multiple myeloma cells into a 96-well plate at a density of 1-5 x 104 cells/well and incubate overnight.

-

Treat the cells with serial dilutions of the test compounds (Pomalidomide-6-OH and Pomalidomide) for 48-72 hours. Include a vehicle control (DMSO).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

This assay quantifies the amount of TNF-α secreted by peripheral blood mononuclear cells (PBMCs) in response to stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs).

-

RPMI-1640 medium.

-

Lipopolysaccharide (LPS).

-

Test compounds (Pomalidomide-6-OH and Pomalidomide).

-

Human TNF-α ELISA kit.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 105 cells/well.

-

Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

The IC50 value is determined by plotting the percentage of TNF-α inhibition against the log of the compound concentration.

Conclusion

Pomalidomide-6-OH represents a key derivative of pomalidomide with significant potential in the development of PROTACs. While direct and comprehensive quantitative SAR data for this specific molecule remains to be fully elucidated in publicly available literature, the foundational knowledge of pomalidomide's mechanism of action and the established protocols for its evaluation provide a strong framework for its characterization. The introduction of a hydroxyl group at the 6-position offers a strategic point for linker attachment, and further studies are warranted to precisely quantify its impact on CRBN binding, anti-proliferative activity, and immunomodulatory effects. The experimental protocols detailed in this guide provide a robust starting point for researchers aiming to explore the therapeutic potential of Pomalidomide-6-OH and its derivatives in the exciting field of targeted protein degradation.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]

The Emergence of Pomalidomide-6-OH: A Technical Guide to a Key Cereblon Ligand in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate pathogenic proteins rather than merely inhibiting them. At the core of many successful PROTACs is the recruitment of an E3 ubiquitin ligase to the protein of interest. Pomalidomide, a third-generation immunomodulatory drug (IMiD), has emerged as a cornerstone for this purpose, owing to its high-affinity binding to the E3 ligase cereblon (CRBN). This technical guide delves into the discovery and development of Pomalidomide-6-OH, a key derivative that has become a workhorse in the construction of pomalidomide-based PROTACs. The strategic introduction of a hydroxyl group at the 6-position of the phthalimide ring provides a crucial attachment point for a linker, enabling the conjugation of pomalidomide to a target protein-binding ligand.

Discovery and Rationale for Development

The development of Pomalidomide-6-OH is intrinsically linked to the evolution of PROTAC technology. As researchers sought to expand the arsenal of E3 ligase ligands for PROTAC synthesis, the potent anti-myeloma agent pomalidomide, known to bind to CRBN, became a prime candidate. The rationale for developing a hydroxylated analog was to create a versatile building block for PROTAC assembly. The hydroxyl group serves as a convenient chemical handle for the attachment of various linkers through well-established chemical reactions, without significantly compromising the binding affinity of the pomalidomide core to CRBN. This strategic modification allows for the systematic exploration of linker length and composition, a critical parameter in optimizing the efficacy of a PROTAC.

Chemical and Physical Properties

Pomalidomide-6-OH is a derivative of pomalidomide characterized by the presence of a hydroxyl group on the phthalimide ring.

| Property | Value | Source |

| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindoline-1,3-dione | Inferred from structure |

| CAS Number | 1547162-44-6 | MedChemExpress |

| Molecular Formula | C₁₃H₁₁N₃O₅ | MedChemExpress |

| Molecular Weight | 289.24 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

Synthesis of Pomalidomide-6-OH: An Illustrative Protocol

While specific, detailed proprietary synthesis protocols for Pomalidomide-6-OH are not widely published, a plausible synthetic route can be inferred from the known synthesis of pomalidomide and its derivatives. The following is a representative, multi-step experimental protocol.

Step 1: Synthesis of 3-Amino-5-hydroxyphthalic Acid

-

Starting Material: 3-Nitrophthalic anhydride is subjected to hydroxylation at the 5-position.

-

Reaction: The hydroxylated nitrophthalic anhydride is then subjected to reduction of the nitro group to an amine. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude 3-amino-5-hydroxyphthalic acid is then purified, typically by recrystallization.

Step 2: Formation of 4-Amino-6-hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide-6-OH)

-

Coupling Reaction: The synthesized 3-amino-5-hydroxyphthalic acid is condensed with 3-aminopiperidine-2,6-dione hydrochloride.

-

Reagents and Conditions: The reaction is typically carried out in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A coupling agent, such as N,N'-carbonyldiimidazole (CDI), and a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), are used to facilitate the reaction. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure Pomalidomide-6-OH.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide-6-OH functions as a "molecular glue" by binding to the substrate receptor cereblon (CRBN), a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event induces a conformational change in CRBN, creating a novel protein-protein interaction surface. When incorporated into a PROTAC, the other end of the molecule binds to a target protein. This ternary complex formation (Target Protein - PROTAC - CRBN) brings the target protein into close proximity with the E3 ligase machinery. The E2 ubiquitin-conjugating enzyme then transfers ubiquitin molecules to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.

Quantitative Data: Cereblon Binding Affinity

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| Pomalidomide | ~157 nM | Competitive Titration | [1] |

| Lenalidomide | ~178 nM | Competitive Titration | [1] |

| Thalidomide | ~250 nM | Competitive Titration | [1] |

Experimental Protocols for Cereblon Binding Assays

Several biophysical and biochemical assays can be employed to determine the binding affinity of ligands like Pomalidomide-6-OH to CRBN.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Protocol:

-

Prepare a solution of purified recombinant human CRBN protein (typically in the low micromolar range) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Prepare a stock solution of Pomalidomide-6-OH in the same buffer, with the final concentration being 10-20 times that of the protein.

-

Load the protein solution into the sample cell of the ITC instrument and the Pomalidomide-6-OH solution into the injection syringe.

-

Perform a series of injections of the Pomalidomide-6-OH solution into the protein solution while monitoring the heat change.

-

Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay for measuring binding interactions in solution.

Protocol:

-

Reagents: Use a terbium (Tb)-labeled anti-His antibody to bind to a His-tagged CRBN protein and a fluorescently labeled tracer ligand (e.g., a fluorescent derivative of pomalidomide) that binds to CRBN.

-

Assay Setup: In a microplate, combine a constant concentration of the His-CRBN protein and the Tb-anti-His antibody.

-

Add the fluorescent tracer to the wells.

-

Add serial dilutions of the test compound (Pomalidomide-6-OH).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader. The displacement of the fluorescent tracer by the test compound results in a decrease in the FRET signal, from which an IC₅₀ value can be determined.

Preclinical and Clinical Development

Pomalidomide-6-OH is primarily a research and development tool, serving as a critical component in the synthesis of PROTACs. As such, it does not have its own distinct preclinical or clinical development pathway as a standalone therapeutic agent. Its utility and validation are demonstrated through the preclinical and clinical studies of the PROTACs that incorporate it. Numerous preclinical studies have demonstrated the efficacy of pomalidomide-based PROTACs in degrading a wide range of target proteins in various disease models, including cancer and neurodegenerative diseases. Several pomalidomide-based PROTACs have advanced into clinical trials, underscoring the significance of this E3 ligase ligand in modern drug development.

Conclusion

Pomalidomide-6-OH represents a pivotal advancement in the field of targeted protein degradation. Its rational design, providing a convenient point for linker attachment while retaining high-affinity binding to cereblon, has made it an indispensable tool for the development of pomalidomide-based PROTACs. The continued exploration and optimization of PROTACs built upon the Pomalidomide-6-OH scaffold hold immense promise for the development of novel therapeutics against a wide array of diseases. This technical guide provides a foundational understanding of the discovery, synthesis, and application of this key molecule for researchers and drug development professionals working at the forefront of this exciting field.

References

Pomalidomide-6-OH: A Technical Guide to its Function in the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of pomalidomide and its hydroxylated metabolite, pomalidomide-6-OH, within the ubiquitin-proteasome system. While pomalidomide's function as a "molecular glue" is well-documented, this guide places a particular focus on what is known about pomalidomide-6-OH, a derivative utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: Pomalidomide as a Molecular Glue

Pomalidomide is a potent immunomodulatory drug (IMiD) that exerts its therapeutic effects by co-opting the ubiquitin-proteasome system.[][2][3] The central mechanism involves its function as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, that would not typically be recognized by this ligase.[][4]

The key steps in this process are:

-

Binding to Cereblon (CRBN): Pomalidomide binds to CRBN, which is the substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase (CRL4-CRBN) complex.

-

Altered Substrate Specificity: This binding event creates a novel interface on the surface of CRBN, altering its substrate specificity.

-

Neosubstrate Recruitment: The newly formed interface facilitates the recruitment of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

-

Ubiquitination: Once recruited, the neosubstrates are polyubiquitinated by the CRL4-CRBN E3 ligase complex.

-

Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged neosubstrate.

The degradation of IKZF1 and IKZF3 is critical for the anti-myeloma and immunomodulatory effects of pomalidomide.

Pomalidomide-6-OH: A Cereblon Ligand for PROTACs

Pomalidomide-6-OH is a hydroxylated derivative of pomalidomide. While comprehensive studies detailing its intrinsic activity as a molecular glue are not widely available in public literature, it is recognized and utilized as a pomalidomide-based cereblon (CRBN) ligand. Its primary application in research and drug development is as a building block for the synthesis of PROTACs. In this context, the pomalidomide-6-OH moiety serves as the E3 ligase-binding element of the heterobifunctional PROTAC molecule. The hydroxyl group provides a convenient attachment point for a linker, which in turn is connected to a ligand for a specific protein of interest, thereby targeting that protein for degradation.

While it is established that pomalidomide-6-OH binds to CRBN, quantitative data on its binding affinity (Kd) and its efficacy in inducing the degradation of neosubstrates (DC50) are not readily found in peer-reviewed publications. It is important to note that other hydroxylated metabolites of pomalidomide have been reported to be significantly less pharmacologically active than the parent compound.

Quantitative Data on Pomalidomide and Related Compounds

The following table summarizes key quantitative data for pomalidomide and other relevant IMiDs. Note: Quantitative data for pomalidomide-6-OH is not available in the cited literature.

| Compound | Target | Assay Type | Value | Reference |

| Pomalidomide | CRBN | Fluorescence Polarization | Ki = 156.60 nM | |

| Pomalidomide | CRBN-DDB1 Complex | Thermal Shift Assay | Binds | |

| Pomalidomide | IKZF1 Degradation | Western Blot (MM1S cells) | DC50 = 8.7 nM | |

| Lenalidomide | CRBN | Fluorescence Polarization | Ki = 177.80 nM | |

| Thalidomide | CRBN | Fluorescence Polarization | Ki = 249.20 nM |

Signaling Pathway and Experimental Workflows

Pomalidomide-Induced Neosubstrate Degradation Pathway

Caption: Pomalidomide binds to CRBN, inducing the recruitment and ubiquitination of neosubstrates.

Experimental Workflow: In Vitro Ubiquitination Assay

Caption: Workflow for assessing pomalidomide-6-OH-mediated in vitro ubiquitination of a neosubstrate.

Experimental Workflow: Cellular Neosubstrate Degradation Assay

Caption: Workflow to quantify cellular degradation of neosubstrates induced by pomalidomide-6-OH.

Detailed Experimental Protocols

In Vitro Ubiquitination Assay

This protocol is adapted from established methods for assessing IMiD-dependent ubiquitination.

Objective: To determine if pomalidomide-6-OH can induce the ubiquitination of a neosubstrate (e.g., IKZF1) in a reconstituted in vitro system.

Materials:

-

Recombinant Human E1 (UBE1)

-

Recombinant Human E2 (e.g., UBE2D3/UbcH5c)

-

Recombinant Human CRL4-CRBN Complex

-

Recombinant Human Ubiquitin

-

Recombinant Human IKZF1 (or other neosubstrate)

-

ATP solution (100 mM)

-

10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 200 mM MgCl2, 100 mM DTT)

-

Pomalidomide-6-OH, Pomalidomide (positive control), DMSO (vehicle control)

-

5X SDS-PAGE sample buffer

-

Anti-IKZF1 antibody, Anti-Ubiquitin antibody

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Prepare Master Mix: On ice, prepare a master mix containing the common reaction components. For a 25 µL reaction, the final concentrations should be approximately:

-

E1 (UBE1): 50-100 nM

-

E2 (UBE2D3): 200-500 nM

-

CRL4-CRBN Complex: 50-100 nM

-

Ubiquitin: 5-10 µM

-

IKZF1 Substrate: 200-500 nM

-

ATP: 2-5 mM

-

1X Ubiquitination Reaction Buffer

-

-

Set up Reactions: In microcentrifuge tubes on ice, add the master mix.

-

Add Test Compounds: Add pomalidomide-6-OH to the desired final concentration (e.g., a range from 0.1 to 10 µM). Include control reactions with DMSO and a concentration range of pomalidomide.

-

Initiate Reaction: Initiate the reactions by adding the ATP solution.

-

Incubation: Incubate the reactions at 37°C for 60-90 minutes.

-

Reaction Termination: Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load the samples onto an SDS-PAGE gel and separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., 5% non-fat milk in TBST).

-

Incubate with primary antibody (anti-IKZF1 or anti-ubiquitin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect protein bands using a chemiluminescent substrate. A ladder of higher molecular weight bands for IKZF1 indicates polyubiquitination.

-

Cellular Neosubstrate Degradation Assay (Western Blot)

This protocol outlines the steps to measure the degradation of endogenous IKZF1 or IKZF3 in a cell-based assay.

Objective: To quantify the potency (DC50) and efficacy (Dmax) of pomalidomide-6-OH in inducing the degradation of neosubstrates in cells.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Cell culture medium and supplements

-

Pomalidomide-6-OH, Pomalidomide (positive control), DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Anti-IKZF1 or Anti-IKZF3 antibody

-

Anti-GAPDH or Anti-β-actin antibody (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture MM.1S cells to the desired density.

-

Treat cells with a serial dilution of pomalidomide-6-OH (e.g., 0.1 nM to 10 µM) or controls for a specified time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for each sample and prepare for SDS-PAGE.

-

Perform SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies (anti-IKZF1 and anti-loading control) overnight at 4°C.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify the band intensities for IKZF1 and the loading control using densitometry software.

-

Normalize the IKZF1 signal to the loading control.

-

Plot the normalized IKZF1 levels against the log concentration of pomalidomide-6-OH to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).

-

Cereblon Binding Assay (e.g., HTRF or AlphaLISA)

These are competitive binding assays to determine the affinity of a compound for CRBN.

Objective: To measure the binding affinity (IC50) of pomalidomide-6-OH to CRBN.

Principle: These assays rely on energy transfer (FRET or singlet oxygen transfer) between a donor and an acceptor molecule. A tagged CRBN protein and a fluorescently or biotinylated-tagged tracer ligand (e.g., thalidomide derivative) are brought into proximity, generating a signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the signal.

General Protocol Outline (refer to specific kit instructions for details):

-

Prepare Reagents: Reconstitute and dilute the tagged CRBN protein, the tracer ligand, and detection reagents (e.g., anti-tag antibody labeled with a donor fluorophore, streptavidin-coated donor beads) in the assay buffer.

-

Compound Dispensing: Dispense serial dilutions of pomalidomide-6-OH and control compounds into a microplate (e.g., 384-well).

-

Reagent Addition: Add the CRBN protein followed by the tracer ligand and detection reagents to the wells.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow the binding reaction to reach equilibrium.

-

Signal Reading: Read the plate on a compatible plate reader.

-

Data Analysis: Plot the signal against the log concentration of the test compound and fit to a dose-response curve to determine the IC50 value.

Conclusion

Pomalidomide-6-OH is a key derivative of pomalidomide, primarily employed as a Cereblon-binding moiety in the development of PROTACs. Its function is predicated on the well-established mechanism of its parent compound, which acts as a molecular glue to induce the ubiquitination and proteasomal degradation of neosubstrates IKZF1 and IKZF3. While direct quantitative data on the binding affinity and degradation potency of pomalidomide-6-OH are not extensively reported in the public domain, the experimental protocols detailed in this guide provide a robust framework for its characterization. Further studies are warranted to fully elucidate the specific functional profile of pomalidomide-6-OH and its potential as a standalone molecular glue degrader.

References

- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-6-OH as a Molecular Glue Component: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has garnered significant attention not only for its therapeutic efficacy in multiple myeloma but also as a powerful molecular glue that hijacks the E3 ubiquitin ligase Cereblon (CRBN). This technical guide focuses on a key derivative, Pomalidomide-6-OH, and its role as a molecular glue component in the rapidly advancing field of targeted protein degradation (TPD), particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the mechanism of action, quantitative biophysical and cellular data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows. While specific quantitative data for Pomalidomide-6-OH is emerging, this guide leverages the extensive knowledge of its parent compound, pomalidomide, to provide a robust framework for its application in research and drug development.

Introduction: The Rise of Molecular Glues and Pomalidomide Derivatives

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. The thalidomide analog, pomalidomide, is a cornerstone of molecular glue research, acting through the recruitment of the CRBN E3 ligase.[1][2][] Pomalidomide-6-OH, a hydroxylated derivative, is increasingly utilized as a CRBN ligand in the development of PROTACs, which are heterobifunctional molecules that link a target-binding warhead to an E3 ligase ligand.[4][5] The 6-hydroxy group provides a convenient point for linker attachment in PROTAC synthesis.

Mechanism of Action: Pomalidomide-6-OH as a CRBN-Recruiting Molecular Glue

Pomalidomide-6-OH, like its parent compound, functions by binding to the thalidomide-binding domain of CRBN, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This binding event allosterically modulates the substrate specificity of CRBN, creating a new binding surface that can recruit "neosubstrates" – proteins not typically targeted by this E3 ligase. The primary and most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The induced proximity between CRBN and the neosubstrate within the ternary complex {Neosubstrate-Pomalidomide-6-OH-CRBN} facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the neosubstrate. The resulting polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome. In the context of a PROTAC, Pomalidomide-6-OH serves as the CRBN-recruiting moiety, enabling the targeted degradation of a specific protein of interest (POI) that is bound by the PROTAC's other ligand.

Signaling Pathway of Pomalidomide-Induced Neosubstrate Degradation

Caption: Pomalidomide-6-OH mediated neosubstrate degradation pathway.

Quantitative Data Presentation

While specific quantitative data for Pomalidomide-6-OH is not extensively available in the public domain, the data for its parent compound, pomalidomide, provides a crucial benchmark for its activity. The 6-hydroxy modification is primarily introduced to serve as a synthetic handle for linker attachment in PROTACs and is not expected to drastically alter the core interaction with CRBN.

Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |

| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |

Table 2: Degradation Potency of Pomalidomide for Neosubstrates

| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference(s) |

| Pomalidomide | IKZF1 | MM.1S | 8.7 nM | >95% | |

| Pomalidomide | IKZF3 | H929 | - | - |

Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Table 3: Performance of Pomalidomide-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |

| Compound 16 | EGFR | A549 | 32.9 nM | 96% | |

| ZQ-23 | HDAC8 | - | 147 nM | 93% |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of Pomalidomide-6-OH as a molecular glue. These protocols are based on established methods for pomalidomide and can be adapted for its 6-hydroxy derivative.

Synthesis of Pomalidomide-6-OH

General Synthesis Workflow:

Caption: Generalized synthetic workflow for Pomalidomide-6-OH.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the binding of Pomalidomide-6-OH to the CRBN-DDB1 complex in a competitive format.

Materials:

-